molecular formula C7F13N B1586472 Perfluoroheptanenitrile CAS No. 62038-08-8

Perfluoroheptanenitrile

Cat. No. B1586472
CAS RN: 62038-08-8
M. Wt: 345.06 g/mol
InChI Key: NBBJALWGNSZLRP-UHFFFAOYSA-N
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Description

Perfluoroheptanenitrile (PFHN) is an organic compound belonging to the family of fluorinated hydrocarbons. It is a colorless, non-flammable, and odorless liquid with a melting point of -65°C and boiling point of 118°C. It is insoluble in water and is used as a solvent for various organic compounds. PFHN is widely used in the manufacture of perfluorinated chemicals and materials, such as perfluorinated polymers and surfactants. It is also used as a lubricant in various applications, including automotive and aviation.

Scientific Research Applications

Environmental Impact and Persistence

Perfluoroheptanenitrile, as part of the broader class of polyfluorinated compounds (PFCs), has been a subject of environmental research due to its persistence and potential toxicity. These compounds, including perfluoroheptanenitrile, are known for their ubiquity in the environment and have been detected in various ecosystems and biological samples worldwide. Research emphasizes the need for understanding their distribution and exposure pathways due to their long-term environmental and health implications (Lindstrom, Strynar, & Libelo, 2011).

Biodegradation and Environmental Fate

Investigations into the biodegradation of polyfluoroalkyl chemicals, including perfluoroheptanenitrile, are crucial for evaluating their environmental fate and potential toxicological impacts. Studies focus on microbial degradation pathways, half-lives, and the formation of degradation intermediates and products. These insights are essential for assessing the long-term effects of these chemicals in the environment (Liu & Mejia Avendaño, 2013).

Analytical Methodologies for Detection

Advanced analytical methods have been developed for the precise and selective analysis of polyfluoroalkyl chemicals, including perfluoroheptanenitrile, in various biological and environmental samples. Techniques like high-performance liquid chromatography and tandem mass spectrometry play a significant role in quantifying these compounds, aiding in understanding their distribution and concentration in different matrices (Kato, Basden, Needham, & Calafat, 2011).

Global Distribution and Human Exposure

Research has documented the widespread presence of perfluoroheptanenitrile-related compounds in human and animal tissues globally. This indicates the pervasive nature of these chemicals and underscores the importance of studying their global distribution and pathways of human exposure. Studies have aimed to identify the sources and pathways of exposure to these compounds, contributing to a better understanding of their environmental and health impacts (Kannan et al., 2004).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJALWGNSZLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382153
Record name Perfluoroheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroheptanenitrile

CAS RN

62038-08-8
Record name Perfluoroheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoroheptanenitrile
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Perfluoroheptanenitrile
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Perfluoroheptanenitrile
Reactant of Route 5
Perfluoroheptanenitrile
Reactant of Route 6
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Citations

For This Compound
1
Citations
E Merling, V Lamm, SJ Geib, E Lacote… - Organic letters, 2012 - ACS Publications
Thermal 1,3-dipolar cycloaddition reactions of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene dihydridoboron azide occur smoothly with alkynes, nitriles, and alkenes bearing electron-…
Number of citations: 51 pubs.acs.org

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